3-Phenoxycyclobutanone structural analysis and characterization
3-Phenoxycyclobutanone structural analysis and characterization
An in-depth technical analysis of 3-Phenoxycyclobutanone requires a rigorous understanding of both its strained carbocyclic architecture and its utility as a rigid scaffold in medicinal chemistry. As a Senior Application Scientist, I frequently encounter four-membered ring systems where ring strain dictates both chemical reactivity and spectroscopic behavior.
This whitepaper provides a comprehensive framework for the structural analysis, synthesis, and self-validating characterization of 3-Phenoxycyclobutanone, designed for researchers and drug development professionals.
Structural Significance and Physicochemical Profile
3-Phenoxycyclobutanone is a bifunctional building block featuring a highly strained cyclobutanone core linked to an aromatic phenoxy group. The inherent angle strain of the four-membered ring (internal angles of ~90°) imparts unique electrophilicity to the carbonyl carbon and distinct spectroscopic signatures that are critical for structural verification[1].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| CAS Number | 69906-55-4 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| SMILES | C1C(CC1=O)OC2=CC=CC=C2 |
| Structural Features | Strained cyclic ketone, aromatic ether |
Spectroscopic Characterization: The Causality of Analytical Signatures
To ensure scientific integrity, the characterization of 3-Phenoxycyclobutanone must rely on a self-validating matrix of spectroscopic data. Each analytical technique provides orthogonal confirmation of the molecule's structural integrity.
Infrared (IR) Spectroscopy: The Ring Strain Indicator
The most critical diagnostic feature of 3-Phenoxycyclobutanone is its carbonyl (C=O) stretching frequency. While unstrained aliphatic ketones (e.g., cyclohexanone) absorb at ~1715 cm⁻¹, the C=O stretch in 3-Phenoxycyclobutanone is shifted significantly to ~1780 cm⁻¹ .
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The Causality: The internal C-C-C bond angle is compressed to ~90°. To minimize this angle strain, the ring carbon atoms direct more p-character into the endocyclic C-C bonds. Consequently, the exocyclic C=O bond gains higher s-character. This shortens and stiffens the double bond, increasing the force constant and shifting the absorption to a higher wavenumber. This serves as a rapid, self-validating check: an IR peak at ~1715 cm⁻¹ indicates that the four-membered ring has inadvertently opened during synthesis.
Nuclear Magnetic Resonance (NMR): Conformational Complexity
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¹H NMR: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional (Pitzer) strain. Because of this puckering and the bulky phenoxy substituent at C-3, the methylene protons at C-2 and C-4 are diastereotopic. They appear as complex multiplets (typically an ABX system) between 3.10 – 3.50 ppm , rather than simple doublets. The methine proton at C-3 appears downfield at ~4.80 – 5.00 ppm due to the deshielding effect of the adjacent electronegative oxygen.
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¹³C NMR: The strained carbonyl carbon (C-1) resonates far downfield at ~206 ppm . The ether-linked methine carbon (C-3) is observed at ~68 ppm , while the methylene carbons (C-2, C-4) appear at ~53 ppm .
Table 2: Expected NMR Chemical Shifts for 3-Phenoxycyclobutanone
| Nucleus | Position | Chemical Shift (ppm, CDCl₃) | Multiplicity / Causality |
| ¹H | Aromatic (C₆H₅) | 6.90 – 7.35 | Multiplet (5H); standard aromatic coupling. |
| ¹H | C-3 (Methine) | 4.80 – 5.00 | Quintet/Multiplet (1H); coupled to four adjacent diastereotopic protons. |
| ¹H | C-2, C-4 (Methylene) | 3.10 – 3.50 | Multiplets (4H); diastereotopic due to ring puckering. |
| ¹³C | C-1 (Carbonyl) | ~206.0 | Singlet; highly deshielded strained ketone. |
| ¹³C | C-3 (Methine) | ~68.5 | Singlet; deshielded by phenoxy oxygen. |
Experimental Workflows: Synthesis and Self-Validating Analysis
Direct manipulation of cyclobutanones can be challenging due to their propensity for ring-opening or enolization under harsh basic conditions. The optimal synthetic route utilizes a protection-deprotection strategy to mask the electrophilic ketone during the etherification step[2].
Fig 1: Synthetic workflow and downstream medicinal chemistry application of 3-Phenoxycyclobutanone.
Protocol 1: Synthesis of 3-Phenoxycyclobutanone
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Step 1: Protection & Etherification (Mitsunobu Reaction) Dissolve 3-hydroxycyclobutanone ethylene acetal (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under an inert argon atmosphere. Cool the mixture to 0°C. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq). Causality: The acetal protecting group prevents the highly electrophilic cyclobutanone carbonyl from undergoing nucleophilic attack or unwanted enolization during the Mitsunobu inversion.
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Step 2: Deprotection Isolate the intermediate acetal via silica gel chromatography. Dissolve the purified intermediate in a 4:1 mixture of acetone and water. Add a catalytic amount of p-toluenesulfonic acid (PTSA) and stir at room temperature for 4-6 hours.
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Step 3: Workup Neutralize the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield pure 3-Phenoxycyclobutanone.
Protocol 2: Self-Validating Analytical Workflow
To guarantee the structural integrity of the synthesized batch, execute the following sequential validation:
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Primary Screen (IR): Run an ATR-FTIR spectrum. If the C=O stretch is <1750 cm⁻¹, discard the batch (ring-opening has occurred). Proceed only if the peak is ~1780 cm⁻¹.
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Connectivity Verification (NMR): Acquire a ¹H NMR spectrum. Integrate the aromatic region (5H) against the downfield methine proton (1H) and the methylene protons (4H). A strict 5:1:4 ratio validates the intact phenoxy-cyclobutane connectivity.
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Mass Confirmation (HRMS): Perform ESI-HRMS. The presence of the[M+H]⁺ ion at m/z 163.0754 confirms the exact mass. Furthermore, EI-MS will typically show a base peak at m/z 120, corresponding to the loss of ketene (CH₂=C=O, 42 Da) via a classic[2+2] cycloreversion pathway.
Fig 2: Orthogonal, self-validating analytical logic for structural confirmation.
Applications in Medicinal Chemistry
In drug development, 3-Phenoxycyclobutanone serves as a critical, conformationally restricted scaffold. The rigid geometry of the cyclobutane ring restricts the conformational freedom of attached pharmacophores, which can drastically improve target binding affinity and metabolic stability.
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Prostaglandin Analogs: 3-Phenoxycyclobutanone has been specifically utilized in the synthesis of 15,17-methylene-prostaglandins, such as 15,17-methylene-17-phenoxy-ω-trinor-prostaglandin F2α methyl ester. In this pathway, it undergoes a coupling reaction with a 3,7-dioxy-6-phenylsulfinylmethyl-2-oxabicyclo-[3,3,0]-octane derivative, followed by pyrolysis of the resulting β-hydroxy sulfoxide to yield the rigidified prostaglandin analog[3].
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Antibacterial Agents: Derivatives of cyclobutanones, including phenoxy-substituted variants, are heavily cited in the synthesis of substituted heterocyclic compounds designed to inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), addressing multi-drug resistant Gram-positive pathogens[2].
References
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Title : 69906-55-4 | 3-Phenoxycyclobutanone | BLD Pharm Source : bldpharm.com URL : 1
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Title : US20080280879A1 - Substituted heterocyclic derivatives and their pharmaceutical use and compositions Source : Google Patents URL : 2
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Title : SYNTHESIS OF 15,17-METHYLENE-PROSTAGLANDINS | Chemistry Letters Source : oup.com URL : 3
